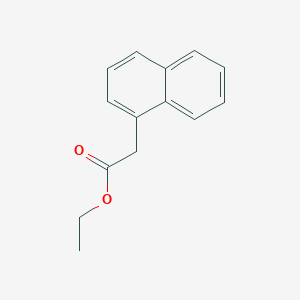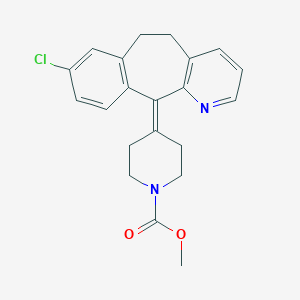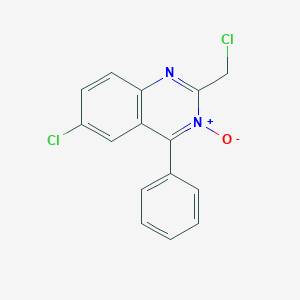
14-Hydroxy-retro-retinol, (14R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy-retro-retinol, (14R)- is a bioactive metabolite of retinol (vitamin A). It is known for its role in promoting the growth of B lymphocytes and the activation of T lymphocytes . This compound is part of the retro-retinoid family, which includes other metabolites such as anhydroretinol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-retro-retinol, (14R)- involves the enzymatic conversion of retinol. One method includes the use of retinol dehydrogenase enzymes to convert retinol to 14-Hydroxy-retro-retinol, (14R)- . The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 14-Hydroxy-retro-retinol, (14R)- is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the cultivation of cells that express the necessary enzymes for its synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxy-retro-retinol, (14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other bioactive metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 14-Hydroxy-retro-retinol, (14R)-, which may have different biological activities .
Applications De Recherche Scientifique
14-Hydroxy-retro-retinol, (14R)- has several scientific research applications:
Mécanisme D'action
14-Hydroxy-retro-retinol, (14R)- exerts its effects by promoting the growth of B lymphocytes and the activation of T lymphocytes through antigen receptor-mediated signals . It acts as an intracellular messenger molecule derived from retinol, similar to retinoic acid and retinal . The exact molecular targets and pathways involved are still under investigation, but it is known to intersect with signal transduction at cytoplasmic or membrane sites .
Comparaison Avec Des Composés Similaires
Anhydroretinol: Known for its role as a growth inhibitor in lymphocytes.
Retinoic Acid: A well-known metabolite of retinol involved in gene transcription regulation.
Retinal: Essential for vision, acting as a chromophore in photoreceptor cells.
Uniqueness: 14-Hydroxy-retro-retinol, (14R)- is unique due to its specific role in lymphocyte proliferation and its distinct metabolic pathway compared to other retinoids . Unlike retinoic acid, which primarily functions in gene transcription, 14-Hydroxy-retro-retinol, (14R)- acts through novel pathways that are not yet fully understood .
Propriétés
Numéro CAS |
139257-77-5 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
Clé InChI |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
SMILES isomérique |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES canonique |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Synonymes |
14-HRR 14-hydroxy-4,14-retro-retinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)



![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)







